molecular formula C7H5ClO4 B1593856 5-Chloro-2,4-dihydroxybenzoic acid CAS No. 67828-44-8

5-Chloro-2,4-dihydroxybenzoic acid

Cat. No.: B1593856
CAS No.: 67828-44-8
M. Wt: 188.56 g/mol
InChI Key: SAZOOWOGQNYJLS-UHFFFAOYSA-N
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Description

5-Chloro-2,4-dihydroxybenzoic acid is a chemical compound with the molecular formula C7H5ClO4 . It is a derivative of hydroxybenzoic acid, which is a type of phenolic acid .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring bearing a carboxyl and two hydroxyl groups, along with a chlorine atom . The average mass of the molecule is 188.565 Da .


Physical and Chemical Properties Analysis

This compound has a density of 1.7±0.1 g/cm3, a boiling point of 411.2±25.0 °C at 760 mmHg, and a flash point of 202.5±23.2 °C . It has 4 hydrogen bond acceptors, 3 hydrogen bond donors, and 1 freely rotating bond .

Scientific Research Applications

Environmental Science Applications

A study on the anodic oxidation of 2,4-dihydroxybenzoic acid for wastewater treatment highlighted its use as an intermediate chemical reactant in industrial processes. Electrochemical oxidation at a platinized titanium electrode showed potential for the disinfection of water contaminated by this compound, suggesting a method for reducing trihalomethane formation, a common issue with chlorination techniques (R. H. de Lima Leite et al., 2003).

Material Science Applications

Research into the solid-state versatility of molecular salts/cocrystals of 2-Chloro-4-nitrobenzoic acid provided insights into molecular engineering approaches for developing HIV treatment agents and immune response boosters. This work emphasized the importance of supramolecular synthons and halogen bonds in crystal engineering, which could extend to derivatives of 5-Chloro-2,4-dihydroxybenzoic acid for designing new materials (Madhavi Oruganti et al., 2017).

Organic Synthesis and Chemical Properties

In the realm of organic synthesis , this compound serves as a valuable precursor for synthesizing various heterocyclic compounds. For instance, the synthesis of novel liquid crystalline and fire retardant molecules based on a cyclotriphosphazene core involved intermediates related to dihydroxybenzoic acid derivatives. This research showcased the potential of such compounds in developing materials with unique properties like liquid crystallinity and enhanced fire retardance (Z. Jamain et al., 2020).

Another study focused on the electrochemical degradation of chlorophenoxy and chlorobenzoic herbicides in an acidic medium, where this compound could be implicated in environmental cleanup strategies. The peroxi-coagulation method demonstrated effective depollution of such compounds, suggesting a pathway for mitigating pollution from similar chlorinated organic compounds (E. Brillas et al., 2003).

Future Directions

The future directions of research on 5-Chloro-2,4-dihydroxybenzoic acid could involve further exploration of its synthesis, chemical reactions, and potential applications. For instance, the study of similar compounds like 2,3-dihydroxybenzoic acid has suggested potential paths for engineering decarboxylases with higher carboxylation efficiency . Additionally, the advancement of hydroxybenzoic acids in functional foods may result in reversing some common illnesses such as inflammation, nervous system upsets, cerebrovascular or cardiovascular illnesses, and diabetes .

Biochemical Analysis

Biochemical Properties

It is known that dihydroxybenzoic acids, such as 5-Chloro-2,4-dihydroxybenzoic acid, can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

It is known that dihydroxybenzoic acids can have mixed effects on normal and cancer cells in in vitro and in vivo studies . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that dihydroxybenzoic acids can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the effects of dihydroxybenzoic acids can change over time in laboratory settings, including information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

It is known that the effects of dihydroxybenzoic acids can vary with different dosages in animal models .

Metabolic Pathways

It is known that dihydroxybenzoic acids can be involved in various metabolic pathways, including interactions with enzymes or cofactors .

Transport and Distribution

It is known that dihydroxybenzoic acids can interact with various transporters or binding proteins .

Subcellular Localization

It is known that dihydroxybenzoic acids can be directed to specific compartments or organelles .

Properties

IUPAC Name

5-chloro-2,4-dihydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClO4/c8-4-1-3(7(11)12)5(9)2-6(4)10/h1-2,9-10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAZOOWOGQNYJLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9070668
Record name Benzoic acid, 5-chloro-2,4-dihydroxy-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67828-44-8
Record name 5-Chloro-2,4-dihydroxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67828-44-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-4-hydroxysalicylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067828448
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 5-chloro-2,4-dihydroxy-
Source EPA Chemicals under the TSCA
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Record name Benzoic acid, 5-chloro-2,4-dihydroxy-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-4-hydroxysalicylic acid
Source European Chemicals Agency (ECHA)
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Record name 5-CHLORO-4-HYDROXYSALICYLIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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